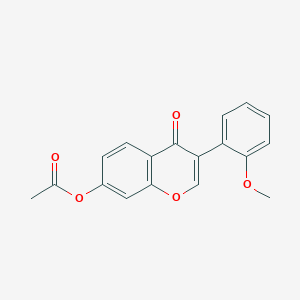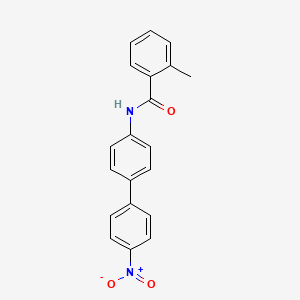![molecular formula C22H25N5O B5553482 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)
5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds structurally similar to 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine involves multistep reactions, combining various organic precursors. For instance, Ünver et al. (2009) describe the synthesis of benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, involving reactions between ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, providing insights into related compound synthesis methods (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds akin to the target compound is often elucidated using various spectroscopic techniques, including UV–vis, IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. DFT calculations are also employed to predict and confirm structural details, as demonstrated in the work by Ünver et al. (2009), where such methods provided comprehensive structural and electronic information about the synthesized compounds (Ünver et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and interaction of compounds like 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine with various reagents highlight their potential in synthesizing novel derivatives. For example, Goli-Garmroodi et al. (2015) explored the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, emphasizing the compound's versatility in organic synthesis (Goli-Garmroodi et al., 2015).
Physical Properties Analysis
The physical properties of such complex compounds are crucial for understanding their behavior in different environments. These properties include melting points, solubility in various solvents, and crystalline structure, which are determined using techniques like X-ray crystallography and DFT studies. The study by Richter et al. (2023) on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate presents an example of analyzing physical properties through crystal structure determination (Richter et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, stability under various conditions, and potential for further transformations, are vital for the compound's application in synthesis and other areas. Studies like those by Goli-Garmroodi et al. (2015) and Ünver et al. (2009) provide insights into these aspects through experimental and theoretical analysis (Goli-Garmroodi et al., 2015); (Ünver et al., 2009).
科学的研究の応用
Anti-inflammatory Applications
- Pyrimidine derivatives, including compounds with structures similar to the queried chemical, have demonstrated significant COX-2 inhibitory activities. This suggests their potential as anti-inflammatory agents. In particular, synthesized cyanopyrimidine hybrids showed potent COX-2 inhibitory effects at minimal concentrations, with some compounds exhibiting IC50 values in the submicromolar range. These compounds also displayed anticancer activities comparable to or better than doxorubicin against various cell lines, indicating their dual therapeutic potential (H. Al-Ghulikah et al., 2022).
Anticancer Applications
- Research into pyrimidine derivatives has highlighted their efficacy in cancer treatment. Compounds with pyrimidine bases have been evaluated against multiple cancer cell lines, showing promising cytotoxic activities. This underscores their potential in developing new anticancer therapies. For example, specific pyrimidine derivatives demonstrated significant anticancer activities, with low cytotoxicity on normal cell lines, pointing to their selectivity and potential as cancer therapeutic agents (H. Al-Ghulikah et al., 2022).
Antimicrobial Applications
- Several studies have synthesized and tested various pyrimidine-based compounds for their antimicrobial properties. These compounds, through their structural variations, have shown efficacy against a range of bacteria, suggesting their role in developing new antimicrobial agents. For instance, novel 2-Thioxanthine and Dipyrimidopyridine derivatives were synthesized, displaying antimicrobial activity and highlighting the chemical framework's potential in combating microbial infections (S. El-Kalyoubi et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(2-ethylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-20-24-13-19(14-25-20)22(28)27-11-6-9-18(16-27)21-23-10-12-26(21)15-17-7-4-3-5-8-17/h3-5,7-8,10,12-14,18H,2,6,9,11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZECVJCXMDVZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)
![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)
![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)


![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)
![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)
![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)